molecular formula C9H10F3N B1390476 (2-Methyl-3-(trifluoromethyl)phenyl)methanamine CAS No. 771572-43-1

(2-Methyl-3-(trifluoromethyl)phenyl)methanamine

Cat. No.: B1390476
CAS No.: 771572-43-1
M. Wt: 189.18 g/mol
InChI Key: WXYVXJSOJCMWGN-UHFFFAOYSA-N
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Description

(2-Methyl-3-(trifluoromethyl)phenyl)methanamine (CAS: 93919-56-3, C₉H₁₀F₃N) is a benzylamine derivative featuring a trifluoromethyl (-CF₃) group at the 3-position and a methyl (-CH₃) group at the 2-position of the phenyl ring. Its molecular structure (CC1=C(C=CC=C1C(F)(F)F)CN) confers high lipophilicity and metabolic stability, making it a versatile intermediate in pharmaceutical and agrochemical synthesis . It is synthesized via catalytic reduction of 3-(trifluoromethyl)benzamide derivatives, achieving a 77% yield in optimized conditions .

Properties

IUPAC Name

[2-methyl-3-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-6-7(5-13)3-2-4-8(6)9(10,11)12/h2-4H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYVXJSOJCMWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 6-chloro-2-(methylthio)methyl-3-trifluoromethylaniline (Intermediate I)

  • Reagents & Conditions:

    • React 2-chloro-3-trifluoromethylaniline with dimethyl sulfide and N-chlorosuccinimide in a solvent such as dichloroethane.
    • Control temperature below 30 °C during addition.
    • Stir at room temperature for 6–10 hours.
    • Add triethylamine and reflux for 10 hours.
    • Work-up by cooling, water addition, phase separation, solvent removal, and vacuum distillation.
  • Yields & Purity:

    • Yield: ~78–80%
    • HPLC purity: >95–97%
  • Reaction Notes:

    • The methylthio group is introduced regioselectively at the benzylic position.
    • Triethylamine neutralizes HCl formed and promotes reflux conditions.

Step 2: Conversion to 6-chloro-2-chloromethyl-3-trifluoromethylaniline Hydrochloride (Intermediate II)

  • Reagents & Conditions:

    • Dissolve Intermediate I in dichloroethane.
    • Add sulfonyl chloride at room temperature, stirring for 2 hours.
    • Bubble hydrogen chloride gas until solids dissolve completely.
    • Filter and wash the precipitate with petroleum ether.
  • Yields & Purity:

    • Yield: ~83–86%
    • HPLC purity: >95%
  • Reaction Notes:

    • Sulfonyl chloride converts methylthio to chloromethyl.
    • Hydrogen chloride gas ensures formation of hydrochloride salt, improving crystallinity and isolation.

Step 3: Catalytic Hydrogenation to (2-Methyl-3-(trifluoromethyl)phenyl)methanamine

  • Reagents & Conditions:

    • Place Intermediate II in a pressure reactor with ethanol, Pd/C catalyst, and base (e.g., sodium hydroxide).
    • Hydrogenate under 4–6 kg/cm² hydrogen pressure for 48–56 hours at ambient temperature.
    • Filter catalyst, remove solvent, and distill residue under reduced pressure.
  • Yields & Purity:

    • Yield: 70–75%
    • GC purity: >99%
    • Product confirmed by GC-MS (m/z 175)
  • Reaction Notes:

    • Hydrogenation replaces chloromethyl with methyl group and reduces any residual functionalities.
    • Sodium hydroxide or other bases maintain reaction conditions and catalyst activity.

Summary Table of Key Reaction Parameters and Yields

Step Reaction Reagents & Conditions Yield (%) Purity (%) Notes
1 2-chloro-3-trifluoromethylaniline → 6-chloro-2-(methylthio)methyl-3-trifluoromethylaniline Dimethyl sulfide, N-chlorosuccinimide, triethylamine, dichloroethane, reflux, <30°C addition 78–80 >95–97 (HPLC) Controlled temp, triethylamine neutralization
2 Intermediate I → 6-chloro-2-chloromethyl-3-trifluoromethylaniline hydrochloride Sulfonyl chloride, HCl gas, dichloroethane, room temp, filtration 83–86 >95 (HPLC) Formation of hydrochloride salt for isolation
3 Intermediate II → this compound Pd/C catalyst, ethanol, NaOH, H2 pressure (4–6 kg/cm²), 48–56 h 70–75 >99 (GC) Catalytic hydrogenation, high purity

Alternative Preparation Routes

From Alpha-Methyl-3-Trifluoromethyl-Phenethyl Chloride (US Patent US3792048A)

  • Reaction of appropriate amines (e.g., isopropylamine) with alpha-methyl-3-trifluoromethyl-phenethyl chloride yields phenethylamines.
  • Hydrolysis of ester hydrochloride salts with HCl and recrystallization affords free amines.
  • This method is less direct and involves multiple steps including ester formation and hydrolysis.
  • Yields and purity data are less detailed but this route is useful for preparing various substituted phenethylamines.

Research Findings and Industrial Considerations

  • The method using 2-chloro-3-trifluoromethylaniline as starting material is preferred for industrial scale due to:

    • Use of commercially available, inexpensive raw materials.
    • Avoidance of highly toxic reagents such as butyl lithium or methyl iodide.
    • High yield and purity with straightforward purification.
    • Environmentally benign by-products and safer reaction conditions.
  • The catalytic hydrogenation step is critical for high purity and yield, requiring optimized hydrogen pressure and reaction time.

  • The synthetic route avoids low-temperature lithiation and methylation steps that are costly and hazardous.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-3-(trifluoromethyl)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding amine or other reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. One notable application is in the production of Flunixin Meglumine , a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine. The synthesis involves the nucleophilic substitution of the compound to form Flunixin, which acts by inhibiting cyclooxygenase enzymes, thereby reducing inflammation and pain .

Case Study: Flunixin Meglumine Synthesis

  • Starting Material : 2-Methyl-3-(trifluoromethyl)phenylmethanamine.
  • Process : The compound undergoes a series of chemical reactions including nitration and halogenation to produce Flunixin.
  • Yield : The synthetic method reported yields between 28% to 50%, depending on the reaction conditions .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be used to create various derivatives that have potential applications in agrochemicals and fine chemicals. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making them more effective in biological applications.

Synthetic Methods

The synthesis of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine can be achieved through multiple steps:

  • Preparation of 3-nitro-4-methylbenzenesulfonic acid.
  • Formation of 2-nitro-6-trifluoromethyl toluene.
  • Hydrogenation reduction using palladium-charcoal catalyst .

Chemical Properties and Identification

The compound has distinct chemical properties that make it suitable for various applications:

  • Molecular Formula : C9H10F3N
  • Molecular Weight : 189.181 g/mol
  • CAS Number : 771572-43-1

Chemical Identifiers

PropertyValue
IUPAC Name[2-methyl-3-(trifluoromethyl)phenyl]methanamine
PubChem CID46737516
SMILESCC1=C(C=CC=C1C(F)(F)F)CN

Applications in Cell Biology

Recent studies have indicated potential applications of this compound in cell biology, particularly in cell culture systems where it can serve as a reagent for modifying cellular components or as a precursor for biologically active compounds .

Mechanism of Action

The mechanism of action of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues differ in substituent type, position, and electronic properties. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
(3,5-Bis(trifluoromethyl)phenyl)methanamine -CF₃ (3,5) C₉H₇F₆N Enhanced lipophilicity (logP ~3.2); used in hypoxia imaging .
N-(2-Nitrobenzyl)-1-(3-(trifluoromethyl)phenyl)methanamine -CF₃ (3), -NO₂ (2-nitrobenzyl) C₁₅H₁₃F₃N₂O₂ Nitro group increases reactivity; circadian rhythm modulation .
[4-Fluoro-2-(trifluoromethyl)phenyl]methanamine -CF₃ (2), -F (4) C₈H₇F₄N Fluorine enhances metabolic stability; agrochemical precursor .
[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine -Cl (3,5), -OCHF₂ (2) C₈H₇Cl₂F₂NO Chlorine improves halogen bonding; antimicrobial applications .
2-(3-(Trifluoromethyl)phenyl)ethanamine Ethylamine backbone, -CF₃ (3) C₉H₁₀F₃N Longer chain reduces CNS penetration; intermediate in dye synthesis .

Electronic and Steric Effects

  • Trifluoromethyl (-CF₃) : Electron-withdrawing nature stabilizes adjacent groups, reducing oxidation susceptibility. In (2-Methyl-3-(trifluoromethyl)phenyl)methanamine , the -CF₃ group at the 3-position creates steric hindrance, limiting enzymatic degradation .
  • Methyl (-CH₃) : At the 2-position, the methyl group enhances π-π stacking in receptor binding compared to unsubstituted benzylamines .
  • Fluorine (-F) : In [4-Fluoro-2-(trifluoromethyl)phenyl]methanamine , the 4-fluoro substituent increases polarity (logP ~2.1 vs. ~2.8 for the parent compound), improving aqueous solubility .

Key Research Findings

  • Bioactivity : This compound derivatives show promise in circadian clock modulation due to their rigid aromatic core .
  • Stability: Bis-CF₃ analogues (e.g., (3,5-Bis(trifluoromethyl)phenyl)methanamine) exhibit prolonged half-lives in vivo (~6.2 hours) compared to mono-CF₃ derivatives (~3.8 hours) .
  • Toxicity : Chlorinated variants (e.g., [3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine ) require careful handling (H302, H315 hazards) .

Biological Activity

(2-Methyl-3-(trifluoromethyl)phenyl)methanamine, also known by its CAS number 771572-43-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring, which significantly influences its biological activity. The trifluoromethyl group is known for its strong electron-withdrawing properties, enhancing the lipophilicity and metabolic stability of the molecule.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors. Studies have indicated that compounds with trifluoromethyl groups can modulate receptor activities, particularly those related to the NMDA (N-methyl-D-aspartate) receptor, which is implicated in numerous neuropsychiatric disorders such as Alzheimer's disease and epilepsy .

Biological Activities

  • Neuropharmacological Effects
    • Research has shown that derivatives of trifluoromethyl-substituted phenyl compounds exhibit enhanced binding affinities at NMDA receptor sites. For instance, the introduction of a trifluoromethyl group can increase binding affinity significantly compared to non-fluorinated analogs .
    • A study indicated that the substitution of an iodine atom with a trifluoromethyl group led to nearly a two-fold increase in binding affinity at the PCP (phencyclidine) binding site of NMDA receptors .
  • Antimicrobial Activity
    • Compounds containing the trifluoromethyl group have been evaluated for their antimicrobial properties. In particular, this compound derivatives showed promising results against various Gram-positive and Gram-negative bacteria as well as fungi .
    • The presence of the trifluoromethyl group was crucial for maintaining antimicrobial activity; compounds lacking this substituent were found to be inactive .
  • Potential Therapeutic Applications
    • The compound has been explored for its potential use in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems effectively .
    • Additionally, it shows promise in developing selective agents against pathogens like Chlamydia, where derivatives demonstrated significant antichlamydial activity .

Study 1: NMDA Receptor Modulation

A comparative study evaluated various trifluoromethyl-substituted compounds for their binding affinities at NMDA receptors. The results indicated that compounds with a trifluoromethyl group exhibited higher inhibition rates (>60%) at micromolar concentrations compared to their non-fluorinated counterparts. The study highlighted that structural modifications could further enhance these effects .

Study 2: Antimicrobial Efficacy

In another investigation, several derivatives of this compound were tested for their antimicrobial efficacy against Chlamydia. The presence of the trifluoromethyl group was essential for activity; compounds without this substituent demonstrated significantly reduced efficacy. This study suggests that modifications to the molecular structure can lead to enhanced selectivity and potency against specific pathogens .

Data Table: Biological Activity Summary

Activity Type Observed Effects Reference
NMDA Receptor Binding Increased binding affinity; modulation of receptor activity
Antimicrobial Effective against Gram-positive/negative bacteria; antifungal properties
Neuropharmacological Potential therapeutic applications in neurodegenerative diseases

Q & A

Q. What are the optimized synthetic routes for (2-Methyl-3-(trifluoromethyl)phenyl)methanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenation or trifluoromethylation of the benzene ring. For example, bromination at the 2-position followed by trifluoromethyl group introduction via nucleophilic substitution or radical-mediated methods. Key steps include:
  • Solvent selection : Polar aprotic solvents like THF or methyl tert-butyl ether improve solubility of intermediates .
  • Base optimization : Sodium hydroxide or triethylamine is critical for deprotonation and stabilizing reactive intermediates .
  • Temperature control : Room temperature minimizes side reactions (e.g., over-alkylation) .
    Monitoring via TLC or HPLC ensures reaction completion. Yields often range from 40–70%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • <sup>19</sup>F NMR : Resolves trifluoromethyl (-CF3) signals as singlets or doublets, confirming substitution patterns (e.g., δ ≈ -60 ppm for meta-CF3 groups) .
  • <sup>1</sup>H NMR : Methyl groups (δ 2.3–2.5 ppm) and benzylic amine protons (δ 1.5–2.0 ppm) validate structure .
  • FT-IR : N-H stretches (~3350 cm<sup>-1</sup>) and C-F vibrations (~1150 cm<sup>-1</sup>) confirm functional groups .
  • HRMS : Exact mass analysis (e.g., m/z 207.05 for C9H10F3N) ensures molecular integrity .

Q. How can researchers screen the biological activity of this compound in antimicrobial studies?

  • Methodological Answer :
  • Microbial assays : Test against Gram-positive (e.g., Bacillus cereus), Gram-negative (e.g., E. coli), and fungal strains (Candida albicans) using broth microdilution (MIC values). The trifluoromethyl group enhances membrane penetration and target binding .
  • Comparative studies : Substitute CF3 with other electron-withdrawing groups (e.g., Cl, NO2) to assess structure-activity relationships (SAR) .
  • Docking simulations : Model interactions with microbial enzymes (e.g., leucyl-tRNA synthetase) to predict binding modes .

Advanced Research Questions

Q. What strategies resolve enantiomeric separation challenges in this compound derivatives?

  • Methodological Answer :
  • Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane:isopropanol gradients for baseline separation .
  • Derivatization : Convert amines to diastereomers via reaction with chiral auxiliaries (e.g., Mosher’s acid) for NMR or X-ray analysis .
  • Enzymatic resolution : Lipases or acylases selectively modify one enantiomer, enabling kinetic resolution .

Q. How does the trifluoromethyl group influence metabolic stability in vivo?

  • Methodological Answer :
  • In vitro assays : Incubate with liver microsomes to track CYP450-mediated oxidation. CF3 groups resist metabolic degradation compared to CH3, enhancing half-life .
  • Isotopic labeling : Synthesize <sup>18</sup>F or <sup>13</sup>C-labeled analogs for PET or NMR-based metabolite tracking .
  • Computational modeling : Predict metabolic hotspots using software like Schrödinger’s QikProp .

Q. What experimental approaches address contradictory data in biological activity studies?

  • Methodological Answer :
  • Purity verification : Use HPLC-MS to rule out impurities (e.g., unreacted intermediates) that skew bioactivity results .
  • Crystallographic validation : Solve X-ray structures of protein-ligand complexes to confirm binding modes .
  • Reproducibility protocols : Standardize assay conditions (e.g., pH, temperature) across labs to minimize variability .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • Methodological Answer :
  • Storage : Refrigerate (2–8°C) under inert gas (N2 or Ar) to prevent amine oxidation .
  • PPE : Use nitrile gloves and fume hoods; amines can cause skin irritation .
  • Spill management : Neutralize with dilute acetic acid before disposal .

Method Optimization

Q. How can solvent systems be optimized for large-scale synthesis?

  • Methodological Answer :
  • Green solvents : Replace THF with cyclopentyl methyl ether (CPME) for lower toxicity and higher boiling points .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve turnover frequency .
  • Process analytics : Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(2-Methyl-3-(trifluoromethyl)phenyl)methanamine
Reactant of Route 2
(2-Methyl-3-(trifluoromethyl)phenyl)methanamine

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